molecular formula C18H15N5O3S2 B492620 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide CAS No. 671199-34-1

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B492620
CAS No.: 671199-34-1
M. Wt: 413.5g/mol
InChI Key: WMHHYMOWLPRUDG-UHFFFAOYSA-N
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Description

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazoloquinoline moiety linked to a sulfamoylphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazoloquinoline core, followed by the introduction of the thioether linkage and the attachment of the sulfamoylphenylacetamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinoline derivatives and sulfamoylphenylacetamide analogs. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness

What sets 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide apart is its unique combination of the triazoloquinoline and sulfamoylphenylacetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S2/c19-28(25,26)14-8-6-13(7-9-14)20-17(24)11-27-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24)(H2,19,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHHYMOWLPRUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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